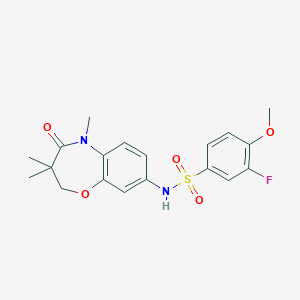

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S/c1-19(2)11-27-17-9-12(5-7-15(17)22(3)18(19)23)21-28(24,25)13-6-8-16(26-4)14(20)10-13/h5-10,21H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCHEWJHOOGMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves multiple steps, each requiring specific reaction conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Analyse Des Réactions Chimiques

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of methoxy and fluoro groups allows for selective oxidation reactions.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The aromatic ring in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Applications De Recherche Scientifique

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating specific biochemical pathways, leading to desired therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (PDB Ligand ID: 6EW), provides a basis for comparison :

| Feature | Target Compound | PDB 6EW Compound |

|---|---|---|

| Benzoxazepine Substitution | 3,3,5-Trimethyl, 4-oxo | 5-Ethyl, 3,3-dimethyl, 4-oxo |

| Benzene Ring Substitution | 3-Fluoro, 4-methoxy | 3,4-Dimethyl |

| Sulfonamide Branch | Direct attachment to benzoxazepine | N-(2,2,2-Trifluoroethyl) branch on sulfonamide |

| Molecular Formula | C₁₇H₁₇FN₂O₅S | C₂₃H₂₇F₃N₂O₄S |

| Molecular Weight | ~380.07 g/mol | 484.532 g/mol |

| Notable Functional Groups | Fluoro (electron-withdrawing), methoxy (electron-donating) | Trifluoroethyl (strongly electron-withdrawing), dimethyl (hydrophobic) |

Key Differences and Implications

Benzoxazepine Core: The target compound’s 3,3,5-trimethyl substitution may enhance steric hindrance and ring stability compared to the 5-ethyl group in the PDB 6EW compound. Ethyl groups increase hydrophobicity but may reduce metabolic stability .

Benzene Ring Substituents: The 3-fluoro-4-methoxy combination in the target compound balances electronic effects: fluoro increases acidity of adjacent protons, while methoxy enhances solubility.

Sulfonamide Branch :

- The PDB 6EW compound’s trifluoroethyl branch introduces three fluorine atoms, significantly increasing lipophilicity (logP) and metabolic resistance. This modification is absent in the target compound, which may favor renal clearance due to lower molecular weight.

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | PDB 6EW Compound |

|---|---|---|

| logP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.8 (high lipophilicity) |

| Polar Surface Area | ~95 Ų | ~85 Ų |

| Solubility | Moderate (methoxy enhances) | Low (dimethyl/trifluoroethyl reduce) |

| Metabolic Stability | Likely moderate | High (trifluoroethyl resists oxidation) |

Activité Biologique

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is C₁₈H₁₈F N₃ O₃ S. The compound features a sulfonamide group linked to a benzene ring and a tetrahydrobenzoxazepine derivative. The presence of fluorine and methoxy groups contributes to its chemical properties and potential interactions with biological targets .

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism may involve the modulation of key signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

The mechanism of action for 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) involves interactions with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups enhance binding affinity and selectivity towards these targets. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may interact with receptors that regulate inflammatory processes or cell growth .

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Study 2: Inflammatory Response

Another study focused on the anti-inflammatory effects in a mouse model of arthritis. Administration of the compound resulted in reduced swelling and inflammation markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrobenzoxazepine core via cyclization of precursors such as substituted benzoxazepine intermediates. Critical steps include:

- Ring formation : Cyclization under controlled pH (e.g., acidic or basic conditions) and temperature (60–100°C) to stabilize intermediates .

- Sulfonamide coupling : Reacting the benzoxazepine intermediate with fluorinated benzene-sulfonyl chloride derivatives. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) influence yield and purity .

- Purification : Use of column chromatography or recrystallization to isolate the final product (>95% purity). Analytical validation via HPLC and NMR is essential .

Q. How can structural confirmation and purity analysis be methodologically validated?

- NMR spectroscopy : 1H/13C NMR detects functional groups (e.g., sulfonamide NH at δ 9.5–10.5 ppm, methoxy at δ 3.8–4.0 ppm) and confirms regiochemistry .

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ at m/z 409.12) and fragmentation patterns .

- HPLC : Monitors impurities using reverse-phase C18 columns with acetonitrile/water gradients (retention time: ~12–15 min) .

Q. What are the solubility and stability profiles under varying pH conditions?

- Solubility : Poor aqueous solubility (logP ~3.5) but soluble in DMSO, DMF, or methanol. Solubility can be enhanced via co-solvents (e.g., PEG-400) .

- Stability : Susceptible to hydrolysis in acidic/basic conditions (pH <3 or >10). Stability studies (e.g., 24-hour exposure at 37°C) recommend neutral buffers for storage .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

The sulfonamide group and benzoxazepine core suggest potential inhibition of enzymes like carbonic anhydrase or kinases. Experimental approaches include:

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated kinases) in cancer cell lines .

- Molecular docking : Simulate binding poses with X-ray crystal structures (e.g., PDB: 3LXJ for kinase targets) to guide SAR .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in potency (e.g., varying IC50 across cell lines) may arise from:

- Metabolic instability : Use LC-MS to identify degradation products in cell lysates .

- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .

- Batch variability : Re-synthesize batches with stricter purity controls (e.g., <1% impurities) .

Q. What computational strategies predict reactivity for further derivatization?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., sulfonamide nitrogen) .

- Retrosynthetic tools : Use software like Synthia or Reaxys to propose feasible routes for introducing substituents (e.g., replacing methoxy with ethoxy groups) .

Methodological Recommendations

- Synthetic Optimization : Screen solvent-catalyst combinations (e.g., DCM with DMAP vs. THF with TEA) to maximize yield .

- Data Reproducibility : Validate biological assays with positive controls (e.g., acetazolamide for CA inhibition) and triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.